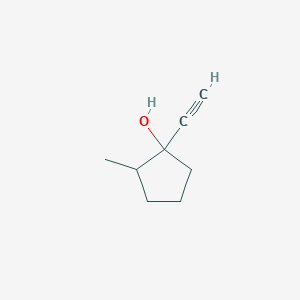![molecular formula C11H16FNO2 B13297427 2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13297427.png)
2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol . It is characterized by the presence of a fluoro and methoxy group on a phenyl ring, which is attached to an ethylaminoethanol moiety. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the fluoro and methoxy groups to the aromatic ring.
Formation of the Ethylaminoethanol Moiety: This involves the reaction of the substituted aromatic compound with ethylamine and subsequent reduction to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups can influence its binding affinity and activity at various biological receptors. The ethylaminoethanol moiety may also play a role in its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Similar in structure but lacks the fluoro group.
2-(4-Methoxyphenyl)ethanol: Another similar compound with a methoxy group but without the fluoro substitution.
Uniqueness
The uniqueness of 2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of fluoro and methoxy groups on the phenyl ring, along with the ethylaminoethanol moiety, makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[1-(3-fluoro-4-methoxyphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C11H16FNO2/c1-8(13-5-6-14)9-3-4-11(15-2)10(12)7-9/h3-4,7-8,13-14H,5-6H2,1-2H3 |
InChI Key |
GRFWPULZYQMUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


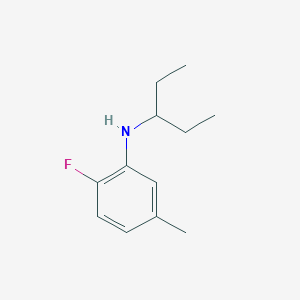

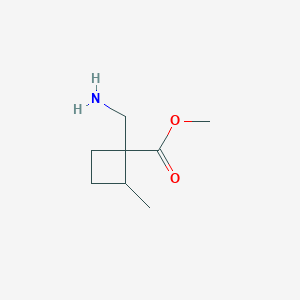
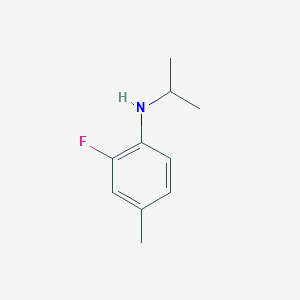
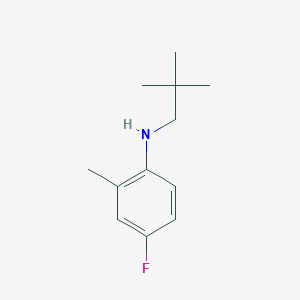
![N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13297403.png)
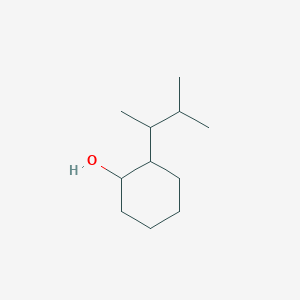
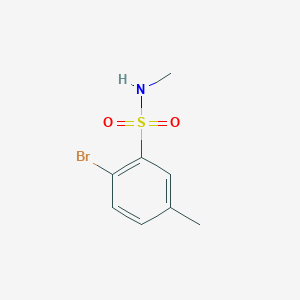

![2-[(4-Chloro-3-methylphenyl)methyl]piperidine](/img/structure/B13297415.png)
![N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13297422.png)

